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Compound of Interest

2-Methylbenzo[d]thiazole-5-
Compound Name:
carbonitrile

Cat. No.: B1602028

An In-depth Technical Guide to the Physical Properties of 2-Methylbenzo[d]thiazole-5-
carbonitrile

Introduction

2-Methylbenzo[d]thiazole-5-carbonitrile is a heterocyclic aromatic compound featuring a
benzothiazole core functionalized with a methyl group at the 2-position and a nitrile group at
the 5-position. Its chemical structure suggests potential applications in medicinal chemistry and
materials science, fields where the benzothiazole scaffold is a well-established pharmacophore
and functional motif. The strategic placement of the electron-withdrawing nitrile group on the
benzene ring significantly influences the molecule's electronic properties, polarity, and
intermolecular interactions compared to its parent compound, 2-methylbenzothiazole.

This guide provides a comprehensive overview of the known physical and spectral properties
of 2-Methylbenzo[d]thiazole-5-carbonitrile (CAS No. 90418-93-2). In light of the limited
publicly available experimental data for certain properties, this document integrates
computational data, spectroscopic analysis, and comparative studies with structurally related
analogs to offer a holistic profile for researchers, scientists, and drug development
professionals. The causality behind experimental methodologies is explained to provide field-
proven insights.

Molecular and General Properties
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The foundational identity of a chemical compound lies in its molecular formula, weight, and

structural identifiers. This information is critical for stoichiometry, analytical characterization,

and database referencing.

Property Value Source
2-methyl-1,3-benzothiazole-5-

IUPAC Name o PubChem[1]
carbonitrile

CAS Number 90418-93-2 PubChem[1]

Molecular Formula CoHeN2S PubChem[1]

Molecular Weight 174.22 g/mol PubChem[1]

Exact Mass 174.02516937 Da PubChem[1]
LMGBAGZYSFICDQ-

InChlKey PubChem][2]
UHFFFAOYSA-N

) CC1=NC2=C(S1)C=CC(=C2)C
Canonical SMILES PubChem|[2]

#N

Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's behavior, guiding

experimental design for solubility and bioavailability studies.

Property Predicted Value Source
XLogP3 2.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

2 PubChem[1]
Count
Polar Surface Area 64.9 Az PubChem[1]
Rotatable Bond Count 0 PubChem[1]

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchemlite.lcsb.uni.lu/e/compound/15089712
https://pubchemlite.lcsb.uni.lu/e/compound/15089712
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental and Inferred Physical Properties

Direct experimental data for bulk physical properties such as melting and boiling points are not
widely reported. However, by comparing the subject compound to its parent analog, 2-
methylbenzothiazole, we can infer the significant impact of the nitrile functional group.

Comparative Analysis
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Property

2-
Methylbenzo[d]thiaz
ole-5-carbonitrile

2-
Methylbenzothiazole
(Parent Analog)

Rationale for
Difference

Melting Point

Data not available;
predicted to be a solid

at room temperature.

11-14 °C (liquid/low-
melting solid)[3]

The strong dipole of
the nitrile group (-
C=N) introduces
significant dipole-
dipole intermolecular
forces, leading to a
more ordered crystal
lattice and a
substantially higher

melting point.

Boiling Point

Data not available[4]

238 °C[3]

Increased molecular
polarity due to the
nitrile group enhances
intermolecular
attractions, requiring
more energy to
transition to the gas
phase, thus resulting
in a higher boiling

point.

Appearance

Inferred to be a

crystalline solid.

Liquid

See rationale for

melting point.

Solubility

Predicted to have low

solubility in water but

good solubility in polar

organic solvents (e.qg.,

DMSO, DMF, CHzClz).

Insoluble in water.

While the nitrile group
adds polarity, the
molecule remains
predominantly
aromatic and non-
polar, limiting aqueous

solubility.

Protocol for Experimental Melting Point Determination
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Given the absence of published data, researchers would need to determine the melting point
experimentally. The following protocol outlines a self-validating system using a standard digital
melting point apparatus.

Objective: To determine the melting point range of a solid crystalline compound.

Methodology:

o Sample Preparation: Ensure the sample is completely dry and finely powdered. A crystalline
structure is essential for a sharp melting point.

o Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the
tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample
height of 2-3 mm is ideal. Causality: An excessive amount of sample will lead to a broad
melting range due to inefficient heat transfer.

 Instrument Setup: Place the loaded capillary into the heating block of the melting point
apparatus.

o Rapid Determination (Scouting): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an
approximate melting range.

o Accurate Determination: Using a fresh sample, set the ramp rate to a slow 1-2 °C/min,
starting from a temperature approximately 20 °C below the scouted melting point.

o Observation & Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting
point is reported as the range T1-T2.

» Validation: A pure compound should exhibit a sharp melting range (< 2 °C). A broad range
suggests the presence of impurities.

Workflow for Melting Point Determination
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Caption: Workflow for experimental melting point determination.
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Spectroscopic and Structural Characterization

Spectroscopic data provides definitive structural confirmation.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.
[1] The primary role of MS in this context is the confirmation of the molecular weight and
formula.

o Expected Molecular lon (M*): m/z = 174.025

« Significance: High-resolution mass spectrometry (HRMS) would provide an exact mass
measurement, allowing for unambiguous confirmation of the elemental composition
CoHsN2S.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a
molecule. A 13C NMR spectrum is publicly available.[1]

e 13C NMR: The spectrum, recorded on a Jeol FX-60 instrument, confirms the carbon
framework.[1]

o Expected Signals: 9 distinct carbon signals are expected.
» ~160-170 ppm: C2 (quaternary carbon of the thiazole ring, attached to N and S).
» ~110-150 ppm: 6 aromatic carbons (CH and quaternary).
» ~118 ppm: Nitrile carbon (-C=N).
» ~15-25 ppm: Methyl carbon (-CHs).
e 1H NMR (Predicted):

o Aromatic Region (~7.5-8.5 ppm): Three distinct signals corresponding to the three protons
on the benzene ring. Their splitting patterns (doublets, doublet of doublets) would confirm
their relative positions.
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o Aliphatic Region (~2.8 ppm): A singlet corresponding to the three equivalent protons of the
methyl group.

Protocol for NMR Sample Preparation
Objective: To prepare a high-resolution solution-state NMR sample.
Methodology:

e Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g.,
CDCIls, DMSO-ds). Causality: Deuterated solvents are used to avoid large interfering solvent
signals in the *H NMR spectrum.

o Sample Weighing: Accurately weigh 5-10 mg of the compound.

o Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent directly in a clean, dry vial.

o Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR
tube.

« Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass
wool in the pipette during transfer to remove any particulate matter. Causality: Suspended
solids can degrade the spectral resolution (peak shimming).

e Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now
ready for analysis.

Workflow for NMR Sample Preparation

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Select Deuterated Solvent
(e.g., CDCI3, DMSO-d6)

Transfer to NMR Tube
via Pipette

Filter if Particulates are Present

es/No

Ready for NMR Spectrometer

Click to download full resolution via product page

Caption: Standard workflow for preparing a solution-state NMR sample.

Infrared (IR) Spectroscopy

While a specific spectrum is not available, the functional groups present in the molecule give
rise to predictable and characteristic absorption bands.

e Strong, sharp C=N stretch: Expected at ~2220-2260 cm~2. This is a highly diagnostic peak
for the nitrile group.

e Aromatic C-H stretch: Above 3000 cm~1.
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e Aliphatic C-H stretch: Below 3000 cm™1.
e C=N stretch (thiazole ring): ~1600-1650 cm~1.
o Aromatic C=C stretches: Multiple bands in the ~1450-1600 cm~1 region.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, 2-
Methylbenzo[d]thiazole-5-carbonitrile is associated with the following hazards[1]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn when handling this compound. All manipulations should be
performed in a well-ventilated chemical fume hood.

Conclusion

2-Methylbenzo[d]thiazole-5-carbonitrile is a compound with well-defined structural and
spectral properties but limited publicly available data on its bulk physical characteristics.
Computational data and spectroscopic evidence from NMR and MS confirm its molecular
identity. Through comparative analysis with the parent analog 2-methylbenzothiazole, it is clear
that the introduction of the 5-cyano group is expected to dramatically increase the melting and
boiling points due to enhanced intermolecular forces. This guide provides both the known data
and the necessary experimental frameworks for researchers to determine the unknown
properties, ensuring a foundation of scientific integrity and practical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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